(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride
Overview
Description
“(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1807891-00-4 . It has a molecular weight of 282.81 and its molecular formula is C9H15ClN2O2S2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ®-1-(thiophen-2-ylsulfonyl)piperidin-3-amine hydrochloride . The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1 .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 282.81 and its molecular formula is C9H15ClN2O2S2 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives : A series of 2-O-substituted derivatives of a related compound were synthesized and exhibited significant activity against butyrylcholinesterase enzyme, indicating potential in developing biologically active compounds (Khalid et al., 2013).
Antimicrobial Activity : Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens of tomato plants, demonstrating the chemical's potential in agriculture and microbiology (Vinaya et al., 2009).
Chemical Reactions and Derivatives
Reactions with Aliphatic Amines : The compound's interaction with aliphatic amines has been studied, contributing to the understanding of its chemical behavior and potential applications in synthesizing new compounds (Efremova et al., 2013).
Synthesis of Piperidine Derivatives : Research has been conducted on the synthesis of piperidine derivatives, highlighting its versatility in creating diverse chemical structures (Cremlyn et al., 1981).
Medical Research and Drug Development
Potential Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, illustrating the compound's potential in drug discovery (Rehman et al., 2018).
Evaluation of Substituent Effects : Studies on the effects of substituents in the beta-position of 1,3-dicarbonyl compounds have been conducted, which is crucial for understanding how chemical modifications can alter the properties and potential applications of derivatives (Khan et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(3R)-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRZCQPCJTSGI-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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